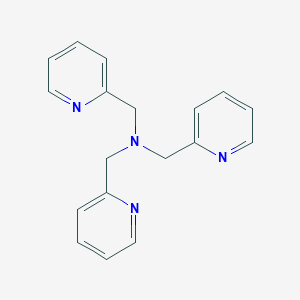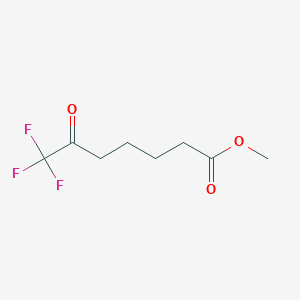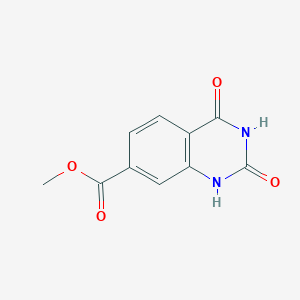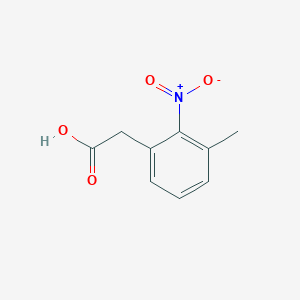![molecular formula C32H19Br B178900 3-Brom-7,12-Diphenylbenzo[k]fluoranthren CAS No. 187086-32-4](/img/structure/B178900.png)
3-Brom-7,12-Diphenylbenzo[k]fluoranthren
Übersicht
Beschreibung
3-Bromo-7,12-diphenylbenzo[k]fluoranthene: is a polycyclic aromatic hydrocarbon with a molecular formula of C32H19Br and a molecular weight of 483.40 g/mol . This compound is characterized by its complex structure, which includes a bromine atom and two phenyl groups attached to a benzo[k]fluoranthene core. It is primarily used in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7,12-diphenylbenzo[k]fluoranthene is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene typically involves the bromination of 7,12-diphenylbenzo[k]fluoranthene. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-7,12-diphenylbenzo[k]fluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzo[k]fluoranthenes, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as ketones or carboxylic acids.
Wirkmechanismus
The mechanism of action of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
7,12-Diphenylbenzo[k]fluoranthene: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-7,12-bis(4-bromophenyl)benzo[k]fluoranthene:
Uniqueness: 3-Bromo-7,12-diphenylbenzo[k]fluoranthene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom enhances its reactivity, making it a valuable compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
3-bromo-7,12-diphenylbenzo[k]fluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWSEPXTVAGLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444905 | |
| Record name | 3-Bromo-7,12-diphenylbenzo[k]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187086-32-4 | |
| Record name | 3-Bromo-7,12-diphenylbenzo[k]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)








